molecular formula C14H18N2O4 B8546191 [4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid

[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid

Cat. No.: B8546191
M. Wt: 278.30 g/mol
InChI Key: UZHFJNQOZVEGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a carbamimidoyl moiety, which is further linked to a phenylacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of the amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Deprotected amines.

Mechanism of Action

The mechanism of action of [4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine during synthetic transformations and can be selectively removed under acidic conditions . This allows for the selective modification of other functional groups without affecting the amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid is unique due to its specific structure, which combines a Boc-protected carbamimidoyl group with a phenylacetic acid moiety. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules and bioactive compounds.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-[4-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]phenyl]acetic acid

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-12(15)10-6-4-9(5-7-10)8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19)

InChI Key

UZHFJNQOZVEGEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)C1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

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